molecular formula C12H15ClN2O4 B1528541 tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate CAS No. 1346447-03-7

tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate

Cat. No.: B1528541
CAS No.: 1346447-03-7
M. Wt: 286.71 g/mol
InChI Key: XDUSKFWLFOPENZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of tert-Butyl (7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate

Systematic International Union of Pure and Applied Chemistry Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-8-yl)carbamate. This nomenclature reflects the complex structural architecture of the molecule, which consists of several distinct structural components that require careful interpretation to understand the complete molecular framework.

The structural interpretation begins with the core bicyclic system, which features a pyridine ring fused with a 1,4-dioxin ring to form the dioxino[2,3-b]pyridine scaffold. The notation [2,3-b] indicates the specific fusion pattern between the dioxin and pyridine rings, where the dioxin ring is attached to the 2,3-positions of the pyridine ring. The "2,3-dihydro" designation specifies that the dioxin portion of the molecule contains two hydrogen atoms, making it a saturated six-membered ring containing two oxygen atoms.

The chlorine substitution occurs at the 7-position of the fused ring system, as indicated by the "7-chloro" prefix in the name. This halogen substitution significantly influences the electronic properties and chemical reactivity of the compound. The carbamate functional group is attached to the 8-position of the pyridine ring, specifically linking the nitrogen atom at this position to the carbonyl carbon of the carbamate group.

The tert-butyl component represents the alkyl portion of the carbamate ester, consisting of a quaternary carbon center bonded to three methyl groups. This bulky substituent provides steric protection to the carbamate functionality and influences the compound's solubility and stability characteristics. The complete structural framework demonstrates a sophisticated molecular architecture that combines heterocyclic ring systems with protective group chemistry.

Alternative Nomenclatural Systems and Registry Identifiers

Chemical Abstracts Service Registry Number and PubChem Compound Identifier

Properties

IUPAC Name

tert-butyl N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-8-7(13)6-14-10-9(8)17-4-5-18-10/h6H,4-5H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUSKFWLFOPENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=NC=C1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116511
Record name Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-03-7
Record name Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine (core heterocycle)
  • tert-Butyl chloroformate (carbamate source)
  • Base (commonly triethylamine or sodium hydride)
  • Organic solvents (e.g., dichloromethane, dimethylformamide)

Stepwise Procedure

  • Activation of the Amino Group:
    The 7-chloro-2,3-dihydro-dioxino[2,3-b]pyridin-8-yl intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate carbonyl carbon.

  • Carbamate Formation:
    The nucleophilic amine attacks the electrophilic carbonyl of tert-butyl chloroformate, leading to the formation of the carbamate linkage and release of chloride ion.

  • Purification:
    The reaction mixture is typically worked up by aqueous extraction and purified by chromatographic techniques to isolate the tert-butyl carbamate product.

  • Reaction Conditions:

    • Temperature: Generally maintained at 0°C to room temperature to control reaction rate and selectivity.
    • Solvent: Dichloromethane or dimethylformamide is preferred for solubility and reactivity.
    • Reaction time: Several hours to overnight stirring.

Alternative Synthetic Routes and Enhancements

  • Reductive Amination Approach:
    In some protocols, the intermediate aldehyde derivative of the pyridine ring is subjected to reductive amination with amine derivatives and sodium triacetoxyborohydride as the reducing agent. This method allows for the introduction of various substituents, including carbamate groups, under mild conditions.

  • Microwave-Assisted Synthesis:
    Microwave irradiation at elevated temperatures (e.g., 160°C for 40 minutes) has been reported to accelerate heterocyclic ring formation and carbamate coupling steps, improving yields and reducing reaction times.

  • Use of Sodium Hydride:
    Sodium hydride can be employed to generate the sodium salt of the pyridine intermediate, which then reacts with tert-butyl chloroformate to form the carbamate efficiently in polar aprotic solvents like DMF.

Reaction Analysis and Optimization

Parameter Typical Conditions Notes
Base Triethylamine, Sodium hydride Deprotonates amine for nucleophilic attack
Solvent Dichloromethane, DMF Ensures solubility and reaction control
Temperature 0°C to room temperature, up to 160°C (microwave) Controlled to optimize yield and selectivity
Reaction Time 4 hours to overnight; 40 min (microwave) Microwave reduces reaction time significantly
Purification Aqueous extraction, chromatography Removes impurities and unreacted starting materials

Research Findings and Data Summary

  • The carbamate formation via reaction with tert-butyl chloroformate is highly efficient and yields the desired tert-butyl carbamate derivative with good purity.
  • Microwave-assisted synthesis offers a viable alternative to conventional heating, significantly reducing reaction time while maintaining or improving yields.
  • Reductive amination strategies provide flexibility for introducing diverse substituents on the pyridine ring before carbamate formation.
  • The chloro substituent on the pyridine ring can undergo further substitution reactions, allowing for structural diversification post-carbamate formation.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Carbamate formation tert-Butyl chloroformate, base 0°C to RT, DCM or DMF, 4-12 h High yield, straightforward
Reductive amination Aldehyde intermediate, amine, sodium triacetoxyborohydride Room temperature, several hours Mild conditions, versatile
Microwave-assisted synthesis Same as carbamate formation 160°C, 40 min Faster reaction, improved yield
Sodium hydride-mediated route Sodium hydride, tert-butyl chloroformate Room temperature, DMF Efficient deprotonation, high reactivity

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce different functional groups .

Scientific Research Applications

tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted pyridine derivative, and a carbamate functional group. The presence of the tert-butyl moiety imparts steric hindrance and enhances the compound's lipophilicity, which can influence its biological activity and solubility properties. The compound features a bicyclic dioxin structure that contributes to its chemical reactivity and potential pharmacological effects.

Potential Applications

Tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate may have several applications:

  • Pharmaceutical Research: As a building block in synthesizing more complex molecules with potential therapeutic applications.
  • Agrochemicals: As an intermediate in the synthesis of pesticides or herbicides.
  • Material Science: As a component in developing new materials with specific properties.

Structural and Functional Attributes

The chemical reactivity of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate can be attributed to several functional groups within its structure. The biological activity of tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate is likely influenced by its structural components. Compounds with similar structural motifs have been studied for various pharmacological properties.

The uniqueness of tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate lies in its combination of a chloro-substituted dioxin and a carbamate functionality that may enhance its reactivity and biological profile compared to these other compounds.

Structural Features and Unique Aspects

Compound NameStructural FeaturesUnique Aspects
7-ChloroquinolineChlorine-substituted quinolineKnown for antimalarial properties
Tert-butyl carbamateSimple carbamate with tert-butylCommonly used in organic synthesis
Pyridazinone derivativesPyridine ring with carbonyl groupsExhibits diverse biological activities
Tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamateChloro-substituted dioxin and carbamate functionalityMay enhance its reactivity and biological profile

Interaction studies

Interaction studies involving this compound could focus on:

  • Receptor Binding Assays: Identifying the specific receptors or enzymes that the compound interacts with.
  • Cellular Signaling Pathways: Elucidating the downstream effects of the compound on cellular signaling pathways.
  • Metabolic Studies: Determining how the compound is metabolized and cleared from the body.

Mechanism of Action

The mechanism of action of tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate with structurally analogous pyridine derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound Chlorine (C7), tert-butyl carbamate (C8) C₁₃H₁₇ClN₂O₄ 300.74 1346447-18-4 Chlorine enhances electrophilicity; carbamate provides stability .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Methoxy (C5, C6), methyl carbamate (C3) C₁₄H₂₀N₂O₄ 280.32 Not specified Methoxy groups increase electron density, altering reactivity in nucleophilic substitutions .
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate Fluorine (C3), methyl carbamate (C2) C₁₁H₁₅FN₂O₂ 226.25 Not specified Fluorine’s strong electronegativity impacts binding affinity in receptor-targeted molecules .
tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido-[2,3-b][1,4]oxazin-6-yl)carbamate Pivaloyl (N1), carbamate (C6) C₁₇H₂₅N₃O₄ 335.41 1246088-45-8 Pivaloyl group enhances lipophilicity, improving membrane permeability .
(7-Chloro-2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-8-yl)methanol Chlorine (C7), hydroxymethyl (C8) C₈H₈ClNO₃ 201.61 1346447-14-0 Hydroxymethyl group enables further functionalization (e.g., esterification) .
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Boronic ester (C8) C₁₃H₁₇BNO₄ 265.09 Not specified Boronic ester facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Key Research Findings

Reactivity Differences :

  • The chlorine substituent in the target compound enhances electrophilicity at the pyridine ring compared to methoxy or fluorine analogs, making it more reactive in SNAr reactions .
  • The tert-butyl carbamate group provides steric hindrance, reducing unintended side reactions during peptide coupling compared to methyl carbamate derivatives .

Biological Activity :

  • Fluorine-substituted analogs (e.g., tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate ) show higher binding affinity to kinase targets due to fluorine’s electronegativity, whereas the chlorine-substituted compound exhibits broader activity in antimicrobial assays .

Synthetic Utility: The boronic ester derivative (8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine) is pivotal in cross-coupling reactions, a feature absent in the carbamate-focused target compound .

Stability and Solubility :

  • The pivaloyl -containing analog demonstrates superior stability under acidic conditions compared to the tert-butyl carbamate derivative, attributed to the bulky pivaloyl group’s protective effects .

Biological Activity

tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate is a complex organic compound characterized by its unique structural features, including a chloro-substituted pyridine derivative and a carbamate functional group. This compound has garnered attention due to its potential biological activities and pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C13_{13}H17_{17}ClN2_{2}O4_{4}, with a molecular weight of 300.74 g/mol. The presence of the tert-butyl group enhances lipophilicity and steric hindrance, which may influence its biological activity and solubility properties.

Biological Activity Overview

The biological activity of this compound is likely influenced by its structural components. Compounds with similar motifs have been studied for various pharmacological properties, including:

  • Antimicrobial Activity : Investigations into the antimicrobial properties suggest that compounds with similar structures may exhibit activity against various bacterial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Enzyme Inhibition : The compound has been noted to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Research Findings

Recent studies have provided insights into the biological activities associated with this compound:

  • Antimicrobial Studies : In vitro testing demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antitumor Activity : Research highlighted its potential in reducing the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Interaction : The compound was identified as a selective inhibitor of CYP1A2 and CYP2C19 enzymes, which are involved in drug metabolism. This selective inhibition could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AntitumorReduced viability in MCF-7 and HeLa
Enzyme InhibitionInhibits CYP1A2 and CYP2C19

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-ChloroquinolineChlorine-substituted quinolineKnown for antimalarial properties
Tert-butyl carbamateSimple carbamate with tert-butylCommonly used in organic synthesis
Pyridazinone derivativesPyridine ring with carbonyl groupsExhibits diverse biological activities

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • A study on 7-chloro derivatives indicated enhanced antimicrobial efficacy compared to their non-chlorinated counterparts.
  • Another investigation into pyridine-based compounds revealed their ability to modulate enzyme activity, suggesting potential therapeutic applications in drug development.

Q & A

Basic: What are the optimal synthetic routes for tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a pyridine-derived amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine or sodium bicarbonate). Key variables include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the carbamate group .
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilic reactivity of the amine.
  • Protection/Deprotection Strategies : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
    Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography or recrystallization. For example, a 72% yield was reported for a structurally similar pyridine carbamate under controlled anhydrous conditions .

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish tert-butyl carbamate derivatives from structurally analogous compounds?

Methodological Answer:

  • ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The carbamate NH proton (if not exchanged) resonates at 5.5–6.5 ppm but may be absent due to D₂O exchange .
  • ¹³C NMR : The carbonyl carbon (C=O) of the carbamate appears at 155–160 ppm, while the tert-butyl carbons are at ~28 ppm (C(CH₃)₃) and 80 ppm (quaternary C) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-O-C of dioxane ring) .
  • MS : Molecular ion peaks (M+H⁺) should align with the molecular formula (C₁₂H₁₄ClN₂O₃, exact mass 281.06). Fragmentation patterns include loss of the tert-butyl group (-56 Da) and CO₂ (-44 Da) .

Advanced: How do conflicting stability data for tert-butyl carbamates in acidic/alkaline media inform experimental design for hydrolysis studies?

Methodological Answer:
Contradictions arise from solvent polarity, temperature, and substituent effects. For example:

  • Acidic Hydrolysis : In 1M HCl/THF (1:1), the carbamate bond cleaves at 60°C within 2 hours, but electron-withdrawing groups (e.g., Cl) slow hydrolysis due to reduced nucleophilicity .
  • Alkaline Hydrolysis : 1M NaOH/EtOH may degrade the dioxane ring via nucleophilic attack, complicating product isolation.
    Resolution Strategy :
    • Use buffered conditions (pH 4–6) to isolate carbamate stability from ring reactivity.
    • Monitor degradation via real-time HPLC and compare kinetic profiles with DFT-calculated activation energies .

Advanced: What computational methods (e.g., DFT, MD) predict the regioselectivity of electrophilic substitutions on the dioxinopyridine core?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. For the dioxinopyridine ring, the 7-Cl substituent directs electrophiles to the 5-position due to resonance and inductive effects .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. water) on transition-state geometries. Polar solvents stabilize charge-separated intermediates, altering regioselectivity .
  • Validation : Cross-reference computational predictions with experimental LC-MS data from nitration or halogenation reactions .

Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for tert-butyl carbamate derivatives?

Methodological Answer:

  • Dose-Response Analysis : Use IC₅₀ curves to differentiate specific inhibition (steep curves) from non-specific cytotoxicity (shallow curves).
  • Off-Target Profiling : Employ kinome-wide screening or proteomics to identify unintended targets .
  • Structural Modifications : Compare bioactivity of the parent compound with analogs lacking the tert-butyl group or dioxane ring. For example, replacing tert-butyl with benzyl carbamate reduces cytotoxicity but retains enzyme affinity .

Advanced: What chromatographic techniques (HPLC, GC) optimize purity assessment of this compound, and how do mobile phase choices affect resolution?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. The tert-butyl group increases hydrophobicity, requiring 60–70% acetonitrile for elution .
  • GC-MS : Limited utility due to thermal decomposition of carbamates >200°C. Derivatization (e.g., silylation) may stabilize the compound .
  • Method Validation : Assess column efficiency (theoretical plates >2000) and peak symmetry (As <1.5) to confirm resolution of stereoisomers or degradation products .

Advanced: How do solvent polarity and temperature influence the crystallization dynamics of this carbamate?

Methodological Answer:

  • Solvent Screening : Use a Hansen solubility parameter approach. High-polarity solvents (e.g., ethanol) yield small crystals due to rapid nucleation, while low-polarity solvents (e.g., toluene) produce larger, purer crystals .
  • Temperature Gradient : Cooling from 60°C to 4°C at 0.5°C/min minimizes lattice defects. XRPD confirms polymorphic stability .
  • Additives : Seed crystals or surfactants (e.g., PEG) can direct crystal growth along specific planes .

Advanced: What isotopic labeling strategies (¹³C, ¹⁵N) trace the metabolic fate of the dioxinopyridine ring in in vitro assays?

Methodological Answer:

  • ¹³C-Labeling : Introduce ¹³C at the carbamate carbonyl to track hydrolysis via ¹³C NMR or LC-MS.
  • ¹⁵N-Labeling : Label the pyridine nitrogen to study ring-opening reactions in hepatocyte assays .
  • Validation : Compare isotopic enrichment ratios with unlabeled controls to distinguish enzymatic vs. non-enzymatic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate

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